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molecular formula C12H16ClNO3 B8409162 Methyl N-(4-chloro-3-hydroxy-1-phenylbutan-2-YL)carbamate

Methyl N-(4-chloro-3-hydroxy-1-phenylbutan-2-YL)carbamate

Cat. No. B8409162
M. Wt: 257.71 g/mol
InChI Key: ZAZXPIZQYVPWAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COC(=O)NC(Cc1ccccc1)C(=O)CCl
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(C)[O-]
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(C)[O-]
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(C)[O-]
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[Al+3:22].[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[CH:8]([C:9]([CH2:10][Cl:11])=[O:12])[NH:13][C:14]([O:15][CH3:16])=[O:17].[CH3:18][CH:19]([CH3:20])[O-:21].[CH3:23][CH:24]([CH3:25])[O-:26].[CH3:27][CH:28]([CH3:29])[O-:30].[CH:31]([OH:32])([CH3:33])[CH3:34]>>[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[CH:8]([CH:9]([CH2:10][Cl:11])[OH:12])[NH:13][C:14]([O:15][CH3:16])=[O:17]

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
[Al+3]
Name
COC(=O)NC(Cc1ccccc1)C(=O)CCl
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COC(=O)NC(Cc1ccccc1)C(=O)CCl
Name
CC(C)[O-]
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(C)[O-]
Name
CC(C)[O-]
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(C)[O-]
Name
CC(C)[O-]
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(C)[O-]
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(C)O

Outcomes

Product
Name
Type
product
Smiles
COC(=O)NC(Cc1ccccc1)C(O)CCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COC(=O)NC(Cc1ccccc1)C(=O)CCl
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(C)[O-]
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(C)[O-]
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(C)[O-]
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[Al+3:22].[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[CH:8]([C:9]([CH2:10][Cl:11])=[O:12])[NH:13][C:14]([O:15][CH3:16])=[O:17].[CH3:18][CH:19]([CH3:20])[O-:21].[CH3:23][CH:24]([CH3:25])[O-:26].[CH3:27][CH:28]([CH3:29])[O-:30].[CH:31]([OH:32])([CH3:33])[CH3:34]>>[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[CH:8]([CH:9]([CH2:10][Cl:11])[OH:12])[NH:13][C:14]([O:15][CH3:16])=[O:17]

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
[Al+3]
Name
COC(=O)NC(Cc1ccccc1)C(=O)CCl
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COC(=O)NC(Cc1ccccc1)C(=O)CCl
Name
CC(C)[O-]
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(C)[O-]
Name
CC(C)[O-]
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(C)[O-]
Name
CC(C)[O-]
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(C)[O-]
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(C)O

Outcomes

Product
Name
Type
product
Smiles
COC(=O)NC(Cc1ccccc1)C(O)CCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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